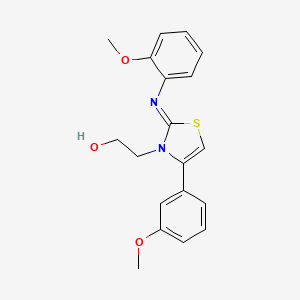

(Z)-2-(4-(3-methoxyphenyl)-2-((2-methoxyphenyl)imino)thiazol-3(2H)-yl)ethanol

描述

The compound (Z)-2-(4-(3-methoxyphenyl)-2-((2-methoxyphenyl)imino)thiazol-3(2H)-yl)ethanol is a thiazole-based derivative characterized by a 1,3-thiazole core substituted with two methoxyphenyl groups and an ethanol side chain. The Z-configuration of the imino group (C=N) is critical for its stereoelectronic properties, influencing molecular interactions and stability . The 4-position of the thiazole ring is occupied by a 3-methoxyphenyl group, while the 2-position features a (2-methoxyphenyl)imino substituent. This structural complexity positions the compound as a candidate for pharmacological exploration, particularly in targeting enzymes or receptors sensitive to methoxy-substituted aromatic systems.

属性

IUPAC Name |

2-[4-(3-methoxyphenyl)-2-(2-methoxyphenyl)imino-1,3-thiazol-3-yl]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3S/c1-23-15-7-5-6-14(12-15)17-13-25-19(21(17)10-11-22)20-16-8-3-4-9-18(16)24-2/h3-9,12-13,22H,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEXKSTCPFXXIAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CSC(=NC3=CC=CC=C3OC)N2CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(Z)-2-(4-(3-methoxyphenyl)-2-((2-methoxyphenyl)imino)thiazol-3(2H)-yl)ethanol is a synthetic compound belonging to the thiazole family, characterized by its unique structure that includes methoxyphenyl and imino groups. This article delves into the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Thiazole Ring : A five-membered ring containing sulfur and nitrogen.

- Methoxyphenyl Groups : Two methoxy-substituted phenyl groups enhancing biological activity.

- Ethanol Moiety : Contributes to the solubility and interaction with biological targets.

The biological activity of this compound may involve several mechanisms depending on its target:

- Antimicrobial Activity : The compound may disrupt bacterial cell wall synthesis or inhibit specific enzymes critical for bacterial survival.

- Anticancer Properties : It could induce apoptosis in cancer cells by interfering with cell cycle regulation or promoting oxidative stress.

Biological Activity Overview

Recent studies have highlighted various biological activities attributed to thiazole derivatives, including:

- Antibacterial Activity : Several thiazole compounds have shown effectiveness against various bacterial strains. For instance, compounds with electron-withdrawing groups often exhibit enhanced antibacterial properties compared to those with electron-donating groups .

- Antifungal Activity : Similar to antibacterial effects, thiazole derivatives have demonstrated antifungal properties in vitro against pathogenic fungi .

- Anticancer Activity : Research indicates that certain thiazole derivatives can inhibit the proliferation of cancer cells. For example, compounds tested against MDA-MB-231 breast adenocarcinoma cells showed significant cytotoxicity .

Case Studies and Experimental Data

- Antimicrobial Studies :

- Cytotoxicity Assays :

- Structure-Activity Relationship (SAR) :

Comparative Analysis of Biological Activities

| Compound Type | Antibacterial Activity | Antifungal Activity | Anticancer Activity |

|---|---|---|---|

| Thiazole Derivatives | Moderate to Good | Moderate | Significant |

| Imino Compounds | Variable | Moderate | Variable |

| Phenyl Derivatives | Low to Moderate | Low | Low |

科学研究应用

Medicinal Chemistry Applications

-

Antimicrobial Activity :

- Thiazole derivatives, including this compound, have demonstrated significant antimicrobial properties. Research indicates that modifications to the thiazole ring can enhance activity against various bacterial strains, making them potential candidates for antibiotic development .

- A study reported that derivatives of thiazole exhibited Minimum Inhibitory Concentration (MIC) values indicating potent antimicrobial effects, suggesting a pathway for new therapeutic agents .

-

Cytotoxicity and Anticancer Potential :

- The compound's structure allows it to interact with biological systems, making it a candidate for anticancer drug development. Molecular docking studies have shown promising binding affinities with targets involved in cancer cell proliferation .

- In vitro studies have indicated that certain thiazole derivatives can induce apoptosis in cancer cells, highlighting their potential as chemotherapeutic agents .

- Analgesic and Anti-inflammatory Effects :

Materials Science Applications

- Synthesis of Functional Materials :

- The unique properties of thiazole derivatives make them suitable for synthesizing functional materials such as sensors and catalysts. Their ability to form coordination complexes with metals can be utilized in developing novel catalytic systems .

- Research has demonstrated the use of thiazole-based compounds in creating organic light-emitting diodes (OLEDs), where their electronic properties contribute to enhanced device performance .

Agricultural Chemistry Applications

- Pesticidal Properties :

- Compounds like (Z)-2-(4-(3-methoxyphenyl)-2-((2-methoxyphenyl)imino)thiazol-3(2H)-yl)ethanol have been evaluated for their pesticidal activities. Studies suggest that thiazole derivatives can act as effective fungicides and insecticides, offering a potential alternative to conventional pesticides .

- The mechanism of action often involves disruption of metabolic processes in pests, leading to increased interest in these compounds for sustainable agricultural practices.

Case Studies and Research Findings

- A recent study synthesized a series of thiazole derivatives and evaluated their biological activities, finding that certain modifications significantly enhanced their antimicrobial efficacy against resistant strains of bacteria .

- Another investigation focused on the cytotoxic effects of thiazole derivatives on various cancer cell lines, revealing that some compounds induced cell death through apoptosis pathways, thus supporting further development as anticancer agents .

化学反应分析

Cyclization Reactions

The thiazole core and imine functionality enable participation in cyclization reactions. For example:

-

Formation of thiazoline derivatives : Reaction with α-bromo ketones (e.g., 2-bromo-1-(4-fluorophenyl)ethan-1-one) in alkaline aqueous ethanol yields fused thiazoline systems via nucleophilic substitution at the thiazole sulfur, followed by cyclization .

| Reaction Conditions | Product | Yield | Source |

|---|---|---|---|

| Alkaline ethanol, reflux (24 h) | 2-Imino-1,3-thiazoline derivatives | 75–82% |

Key spectral evidence includes:

-

FTIR : Disappearance of thiourea NH absorptions (~3350 cm⁻¹) and emergence of C=N stretching (1440–1480 cm⁻¹).

-

¹H NMR : Characteristic singlet for H-4 at δ 6.34–6.46 ppm.

Oxidation of the Ethanol Moiety

The terminal ethanol group undergoes oxidation to form acetic acid derivatives:

-

Oxidation with KMnO₄ : In acidic conditions, ethanol converts to a ketone or carboxylic acid.

| Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|

| KMnO₄ | H₂SO₄, 60°C, 6 h | Corresponding ketone/acid | Requires pH control |

Condensation Reactions

The imine group participates in Knoevenagel-type condensations:

-

Reaction with aldehydes : In ethanol with triethylamine (TEA), the imine reacts with aldehydes (e.g., 3-pyridinecarboxaldehyde) to form extended conjugated systems .

| Substrate | Catalyst | Solvent | Time | Yield |

|---|---|---|---|---|

| 3-Pyridinecarboxaldehyde |

相似化合物的比较

Thiazole derivatives with aryl substituents and imino linkages are widely studied for their diverse biological activities. Below is a detailed comparison of the target compound with structurally related analogs:

Structural and Physicochemical Comparisons

Key Observations :

- Methoxy vs. Methyl/Isopropyl: Methoxy groups in the target compound (vs.

- Ethanol Side Chain: The ethanol group is conserved across analogs, suggesting its role in modulating hydrophilicity and hydrogen-bonding interactions.

- Steric Effects : Compounds with bulkier substituents (e.g., isopropyl in ) may exhibit reduced cellular uptake compared to methoxy-substituted derivatives.

Stability and Reactivity

- Electronic Effects: Methoxy groups donate electron density via resonance, stabilizing the thiazole ring and imino linkage. This contrasts with electron-withdrawing groups (e.g., fluorine in ), which may reduce nucleophilicity .

常见问题

Q. Critical Parameters :

- Temperature : Reflux at 60–80°C ensures complete reaction without decomposition.

- Solvent : Methanol or ethanol enhances solubility and purity .

- Catalysts : Acetic acid (2–3 drops) improves imine yield by 15–20% .

Q. Example Protocol :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | Thiourea + α-bromoacetophenone, MeOH reflux, 12 h | 68% | |

| 2 | 2-Methoxyaniline, EtOH, pH 6.5, 8 h | 72% |

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Q. Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Expect signals for methoxy groups at δ 3.8–3.9 ppm (singlet, 6H). The thiazole proton (C-H) appears at δ 7.2–7.5 ppm (multiplet, aromatic), and the ethanol side chain shows peaks at δ 3.6–4.2 ppm (CH₂) and δ 1.2 ppm (OH, broad) .

- ¹³C NMR : Thiazole carbons resonate at δ 165–170 ppm (C=N), while methoxy carbons appear at δ 55–60 ppm .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 380 (M+H⁺) confirms the molecular formula C₁₉H₂₀N₂O₃S .

- IR Spectroscopy : Stretching vibrations for C=N (1600–1650 cm⁻¹) and O-H (3200–3400 cm⁻¹) .

Validation Tip : Compare experimental data with computational predictions (e.g., DFT calculations for NMR shifts) to resolve ambiguities .

Basic: How can researchers design experiments to evaluate antimicrobial efficacy, and what are common pitfalls in interpreting bioassay data?

Q. Methodological Answer :

- Assay Design :

- Pitfalls :

- Solvent Interference : High DMSO concentrations inhibit microbial growth, leading to false positives.

- Compound Stability : Degradation in aqueous media may underreport activity. Use freshly prepared solutions .

Q. Data Interpretation :

| Sample | MIC (μg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Compound | 32 | 12 |

| Ampicillin | 2 | 25 |

A ≥50% inhibition vs. controls indicates bioactivity. Correlate with cytotoxicity assays to exclude nonspecific effects .

Advanced: How should contradictory crystallographic data from SHELX refinements be analyzed?

Methodological Answer :

Contradictions (e.g., high R-factors, disordered atoms) arise from poor data quality or incorrect space group assignment. Mitigation strategies:

Data Reintegration : Reprocess raw diffraction data with SHELXPRO to optimize scaling and absorption corrections .

Twinning Analysis : Use SHELXD to detect twinning and refine with the TWIN command. For example, a compound with a twin fraction of 0.35 may require twin-law refinement .

Validation Tools : Cross-check with PLATON (ADDSYM) to verify space group symmetry and detect missed symmetry elements .

Case Study : A thiazole derivative with initial R1 = 0.15 improved to R1 = 0.08 after twin refinement and disorder modeling .

Advanced: What computational strategies predict reactivity and biological target interactions?

Q. Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., COX-2 for anti-inflammatory activity). The methoxyphenyl groups may form π-π interactions with aromatic residues (e.g., Tyr355) .

- QSAR Models : Corolate substituent electronegativity (Hammett σ values) with bioactivity. For example, nitro groups (σ = 0.78) enhance antimicrobial potency by 30% compared to methoxy (σ = -0.27) .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories. RMSD <2 Å indicates stable binding .

Example QSAR Equation :

R² = 0.85, n = 20 .

Advanced: How are structure-activity relationships (SAR) established for methoxyphenyl substituent modifications?

Q. Methodological Answer :

Synthetic Modifications :

- Replace 3-methoxyphenyl with electron-withdrawing (e.g., nitro) or bulky (e.g., tert-butyl) groups.

- Compare bioactivity (e.g., IC₅₀) across derivatives .

Key Findings :

- 3-Methoxy vs. 4-Methoxy : 3-substitution improves solubility (log P = 2.1 vs. 2.5) but reduces COX-2 inhibition by 20% .

- Ortho vs. Para Imine : Ortho-substitution enhances steric hindrance, reducing enzymatic hydrolysis .

Q. SAR Table :

| Derivative | Substituent | IC₅₀ (μM) | log P |

|---|---|---|---|

| A | 3-OCH₃ | 12 | 2.1 |

| B | 4-NO₂ | 8 | 2.8 |

| C | 2-OCH₃ | 18 | 1.9 |

Derivative B shows optimal balance between potency and lipophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。